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Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and
characterization of human Carbonic Anhydrase 14 (CA14), a transmembrane zinc
metalloenzyme. It details the initial cloning and identification of the CA14 gene and summarizes
the key physicochemical and enzymatic properties of the protein. This document includes
detailed experimental methodologies for the expression and purification of recombinant CA14,
enzymatic activity assays, and techniques for analyzing its tissue distribution. Quantitative data
are presented in structured tables for clarity, and key experimental workflows are visualized
using diagrams to facilitate understanding. This guide is intended to serve as a valuable
resource for researchers involved in the study of carbonic anhydrases and the development of
novel therapeutics targeting this enzyme family.

Discovery and Initial Characterization

Human Carbonic Anhydrase XIV (CA14) was first identified in 1999 through the cloning and
sequencing of its full-length cDNA.[1] The cDNA sequence of 1757 base pairs was predicted to
encode a 337-amino acid polypeptide with a calculated molecular mass of 37.6 kDa.[1] In the
same year, a novel membrane-bound carbonic anhydrase, designated CA XIV, was isolated
from mouse kidney using the signal sequence trap method.[2] The mouse CA XIV consists of a
337-amino acid polypeptide with a calculated molecular mass of 37.5 kDa.[2]
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Structurally, CA14 is a type | transmembrane protein.[3] It is composed of an extracellular N-
terminal catalytic domain, a transmembrane helix, and a short intracellular C-terminal fragment
that contains potential phosphorylation sites.[4][5] The deduced amino acid sequence of human
CA14 shows an overall similarity of 29-46% to other active carbonic anhydrase isozymes, with
the highest similarity to another transmembrane isoform, CA XII.[1]

Initial characterization of human CA14 revealed low carbonic anhydrase activity.[1] It was found
to be sensitive to the general carbonic anhydrase inhibitor acetazolamide.[1]

ies of bonic Anhvd

Property Value Reference
Gene Symbol CAl4 [1]
Chromosomal Location 1921 [1]
Deduced Amino Acid Length 337 [1]
Predicted Molecular Mass 37.6 kDa [1]
Structure Type | transmembrane protein [3]
Catalytic Activity Low [1]

Tissue Distribution of Carbonic Anhydrase 14

The expression of CA14 mRNA has been detected in various human tissues. Initial studies
using Northern blot analysis identified an approximately 1.7-kb transcript in the adult human
heart, brain, liver, and skeletal muscle.[1] RNA dot-blot analysis showed strong signals in all
parts of the human brain, with weaker signals in the colon, small intestine, urinary bladder, and
kidney.[1] RT-PCR analysis confirmed intense signals in the liver and spinal cord and a faint
signal in the kidney, while no mRNA was detected in the salivary gland and pancreas.[1]

More recent data from the Human Protein Atlas, which includes information from the Genotype-
Tissue Expression (GTEX) project, provides a more comprehensive view of CA14 mRNA
expression across a wide range of human tissues.

Relative mMRNA Expression of CA14 in Human Tissues
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Tissue Relative Expression Level
Brain High

Heart Moderate

Liver Moderate

Skeletal Muscle Moderate

Kidney Low to Moderate

Colon Low

Small Intestine Low

Urinary Bladder Low

This table represents a summary of findings from multiple sources and is intended for
comparative purposes.

Experimental Protocols
Recombinant Expression and Purification of Human
Carbonic Anhydrase 14

The production of recombinant CA14 is essential for detailed biochemical and structural
studies. As a transmembrane protein, its expression and purification require specific
methodologies to maintain its native conformation and activity. Both E. coli and mammalian
(HEK293) expression systems have been utilized for the production of recombinant human
CA14.
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Caption: Workflow for recombinant CA14 production.

e Cloning: The full-length cDNA of human CA14 is cloned into a suitable expression vector
(e.g., pET vector for E. coli or pcDNA for mammalian cells). An affinity tag, such as a
polyhistidine (His)-tag, is often fused to the N- or C-terminus to facilitate purification.

e Expression in E. coli:
o The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
o Cells are grown in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.6-0.8.

o Protein expression is induced with isopropyl -D-1-thiogalactopyranoside (IPTG) at a final
concentration of 0.1-1 mM, and the culture is incubated for an additional 3-4 hours at 30°C
or overnight at 18-20°C to enhance proper folding.

o Expression in HEK293 Cells:

o HEK293 cells are transiently transfected with the expression vector using a suitable
transfection reagent (e.g., polyethyleneimine).

o Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with
10% fetal bovine serum (FBS) for 48-72 hours.

o Cell Lysis and Membrane Preparation:
o Cells are harvested by centrifugation.

o The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCI, pH 8.0, 150 mM
NaCl, protease inhibitors).

o Cells are lysed by sonication or high-pressure homogenization.

o The cell lysate is centrifuged at a low speed to remove cell debris, followed by
ultracentrifugation (e.g., 100,000 x g for 1 hour) to pellet the cell membranes.

e Solubilization of Membrane Proteins:
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o The membrane pellet is resuspended in a solubilization buffer containing a mild detergent
(e.g., 1% (w/v) n-dodecyl-B-D-maltoside (DDM) or lauryl maltose neopentyl glycol (LMNG)
in 50 mM Tris-HCI, pH 8.0, 150 mM NacCl, 10% glycerol).

o The mixture is incubated with gentle agitation for 1-2 hours at 4°C.

o Insoluble material is removed by ultracentrifugation.
« Affinity Chromatography:

o The solubilized membrane fraction is loaded onto an affinity chromatography column (e.g.,
Ni-NTA agarose for His-tagged proteins) pre-equilibrated with a wash buffer (solubilization
buffer with a lower concentration of detergent, e.g., 0.05% DDM, and a low concentration
of imidazole, e.g., 20 mM).

o The column is washed extensively with the wash buffer to remove non-specifically bound
proteins.

o The recombinant CA14 is eluted with an elution buffer containing a high concentration of
imidazole (e.g., 250-500 mM).

e Further Purification (Optional):

o The eluted protein can be further purified by size-exclusion chromatography to remove
aggregates and other impurities. The column should be pre-equilibrated with a buffer
containing a suitable detergent to maintain the solubility of the protein.

Carbonic Anhydrase Activity Assay

The enzymatic activity of carbonic anhydrase is typically measured by its ability to catalyze the
hydration of carbon dioxide. The Maren method is a widely used colorimetric assay for this
purpose.
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Preparation

Prepare Enzyme Solution Prepare Phenol Red Indicator Buffer Prepare CO2-Saturated Water

Mix Enzyme and Buffer

Initiate Reaction with CO2-Saturated Water

Measure Time for Color Change (pH drop)

Click to download full resolution via product page
Caption: Workflow for CA activity measurement.
e Reagents:
o Veronal buffer (20 mM, pH 8.2)
o Phenol red indicator solution (0.02%)
o CO2-saturated water (prepared by bubbling CO2 gas through ice-cold distilled water)
o Enzyme solution (purified CA14 or tissue homogenate)
e Procedure:
o In a test tube, mix 2 ml of Veronal buffer and 0.1 ml of phenol red indicator solution.

o Add a known amount of the enzyme solution.
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o Initiate the reaction by adding 1 ml of CO2-saturated water.
o Start a stopwatch immediately.

o Measure the time required for the color of the solution to change from red to yellow
(indicating a drop in pH due to the formation of carbonic acid).

e Calculation:

o The activity of the enzyme is expressed in Wilbur-Anderson units (WAU), where one unit is
defined as (TO - T) / T, where TO is the time for the uncatalyzed reaction (without enzyme)
and T is the time for the catalyzed reaction.

Northern Blot Analysis for CA14 mRNA Detection

Northern blotting is a classic technique to detect and quantify specific mMRNA molecules in a
sample.
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RNA Preparation

Total RNA Extraction from Tissue

MRNA Purification (optional)

Denaturing Agarose Gel Electrophoresis

Transfer of RNA to a Membrane

Hybridization with a Labeled CA14 Probe

Detection of the Hybridized Probe
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Caption: Workflow for Northern blot analysis.

+ RNA Extraction: Extract total RNA from the tissue of interest using a standard method (e.g.,
guanidinium thiocyanate-phenol-chloroform extraction).

¢ Gel Electrophoresis: Separate the RNA samples (10-20 pg of total RNA per lane) on a
denaturing formaldehyde-agarose gel.
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o Transfer: Transfer the separated RNA from the gel to a nylon or nitrocellulose membrane by
capillary action.

e Probe Labeling: Prepare a labeled DNA or RNA probe specific for the human CA14 mRNA
sequence. The probe is typically labeled with a radioactive isotope (e.g., 32P) or a non-
radioactive label (e.g., digoxigenin).

o Hybridization: Incubate the membrane with the labeled probe in a hybridization solution
overnight at a specific temperature (e.g., 42°C or 65°C, depending on the probe and buffer).

o Washing: Wash the membrane several times with buffers of decreasing salt concentration
and increasing temperature to remove non-specifically bound probe.

o Detection: Detect the hybridized probe by autoradiography (for radioactive probes) or a
chemiluminescent or colorimetric reaction (for non-radioactive probes).

Enzymatic Properties of Human Carbonic
Anhydrase 14

While early studies characterized the activity of human CA14 as "low," more detailed kinetic
analyses are required for a complete understanding of its enzymatic properties. As a
transmembrane protein, its activity may be influenced by its membrane environment.

| ic Cl istics of

Parameter Value Reference
kcat (s™1) Data not yet available in detalil

Km for CO2 (mM) Data not yet available in detalil

Inhibitors Acetazolamide [1]

Further research is needed to determine the precise kinetic parameters of human CA14.

Signaling Pathways and Logical Relationships
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As a transmembrane enzyme, CA14 is positioned to influence pH homeostasis at the cell
surface, which can impact the activity of various ion transporters and signaling receptors. Its
colocalization with certain transporters suggests a functional relationship.

Carbonic Anhydrase 14

Extracellular pH Regulation

Influences activity

lon Transporters (e.g., bicarbonate transporters)

Cellular Processes (e.g., neuronal signaling, renal bicarbonate reabsorption)

Click to download full resolution via product page

Caption: Putative functional role of CA14.

Conclusion

Carbonic Anhydrase 14 is a unique transmembrane enzyme with a distinct tissue distribution,
suggesting specialized physiological roles. While its initial characterization has provided a
foundational understanding, further research is necessary to fully elucidate its enzymatic
kinetics, physiological functions, and potential as a therapeutic target. The detailed
methodologies provided in this guide offer a starting point for researchers to further investigate
this intriguing member of the carbonic anhydrase family.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b12395999?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/35057752/
https://pubmed.ncbi.nlm.nih.gov/35057752/
https://pubmed.ncbi.nlm.nih.gov/32112319/
https://www.researchgate.net/publication/357991226_Modified_Northern_blot_protocol_for_easy_detection_of_mRNAs_in_total_RNA_using_radiolabeled_probes
https://en.wikipedia.org/wiki/Northern_blot
https://pubmed.ncbi.nlm.nih.gov/32112320/
https://pubmed.ncbi.nlm.nih.gov/32112320/
https://www.benchchem.com/product/b12395999#discovery-and-isolation-of-carbonic-anhydrase-14
https://www.benchchem.com/product/b12395999#discovery-and-isolation-of-carbonic-anhydrase-14
https://www.benchchem.com/product/b12395999#discovery-and-isolation-of-carbonic-anhydrase-14
https://www.benchchem.com/product/b12395999#discovery-and-isolation-of-carbonic-anhydrase-14
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12395999?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12395999?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12395999?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

